molecular formula C14H16N2O3 B4971043 N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B4971043
M. Wt: 260.29 g/mol
InChI Key: CCNNXZGPEMLIKJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNNXZGPEMLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-

Biological Activity

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and immunosuppressive activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure combined with an ethoxyphenyl group and a carboxamide functional group. Its molecular formula is C14_{14}H16_{16}N2_2O2_2. The presence of these functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes.

Table 1: Antimicrobial Activity Comparison

Compound NameActivityMechanism
This compoundModerateInhibition of cell wall synthesis
Sulfonamide derivativesHighInhibition of folic acid synthesis

The mechanism of action for the antimicrobial activity is primarily through the inhibition of cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Induction in Cancer Cells

In a study involving human cancer cell lines (MCF-7 and A549), treatment with this compound resulted in:

  • Increased Caspase Activation: The compound significantly upregulated caspase expression, leading to programmed cell death.
  • Cell Cycle Arrest: Flow cytometry analysis indicated that the compound caused G0-G1 phase arrest in treated cells.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism
MCF-75.0Apoptosis via caspase activation
A54910.0Cell cycle arrest

These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.

3. Immunosuppressive Properties

The compound also exhibits immunosuppressive activity. Research indicates that it can modulate immune responses by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs).

Table 3: Immunosuppressive Effects

Treatment Concentration (µM)PBMC Proliferation Inhibition (%)
6.2540
12.560

The immunosuppressive effects are attributed to the inhibition of pro-inflammatory cytokine production and modulation of immune cell signaling pathways.

The biological activities of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It can bind to receptors on immune cells, altering their activation state and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the 3,5-dimethyl-1,2-oxazole-4-carboxamide core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR) and physicochemical properties.

Aromatic Substituted Analogs

a. N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Substituents : 2,5-Dimethoxyphenyl (electron-donating groups, EDG).
  • Molecular Weight : 276.29 g/mol.
  • Key Differences: The dimethoxy substitution at positions 2 and 5 on the phenyl ring introduces steric hindrance and alters electronic distribution compared to the para-ethoxy group in the target compound.
b. 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide ()
  • Substituents : 2,6-Dichlorophenyl (electron-withdrawing groups, EWG) and a hydroxyalkyl chain.
  • Molecular Weight : 343.2 g/mol.
  • Key Differences :
    • Chlorine atoms increase polarity and may enhance binding to hydrophobic pockets in enzymes.
    • The hydroxyalkyl chain introduces hydrogen-bonding capacity, which is absent in the target compound’s ethoxyphenyl group .

Aliphatic Substituted Analogs

a. N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Substituents: 2-cyclohexylethyl (aliphatic, non-aromatic).
  • Molecular Weight : 248.32 g/mol.
  • Aliphatic chains lack π-π stacking interactions, which are critical for binding aromatic residues in biological targets .
b. N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Substituents : Cyclohexene-based ethyl chain.
  • Molecular Weight : 248.32 g/mol.
  • Similar to , the lack of aromaticity limits interactions with aromatic enzyme pockets .

Benzothiazole Hybrid Analog

PB11: N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide ()
  • Substituents : Benzothiazole linked via methylsulfanyl to the oxazole core.
  • Key Differences :
    • The benzothiazole moiety enhances anticancer activity via apoptosis induction (e.g., in U87 and HeLa cells).
    • The methylsulfanyl linker may improve metabolic stability compared to the carboxamide linkage in the target compound .

Key Research Findings and Implications

  • Substituent Position Matters : Para-substituted aromatic groups (e.g., 4-ethoxyphenyl) may optimize target engagement compared to ortho/meta substitutions due to reduced steric clashes .
  • Electronic Effects : Ethoxy groups (EDG) enhance lipophilicity and bioavailability but may reduce solubility. Chlorine (EWG) increases polarity, favoring enzyme inhibition .

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